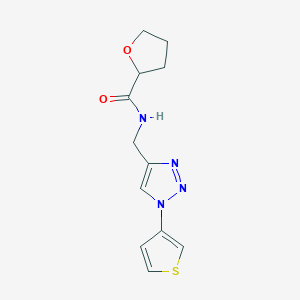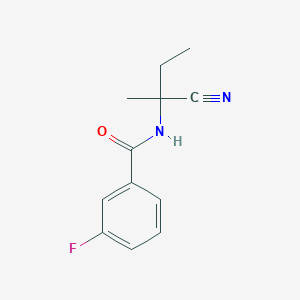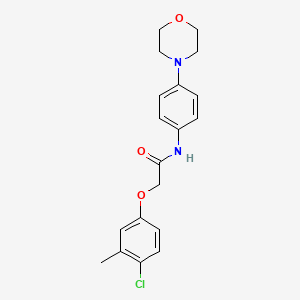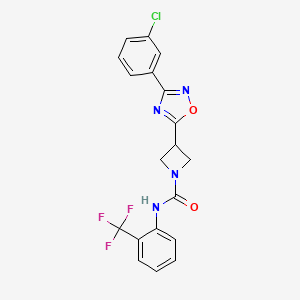
N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)tetrahydrofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains a thiophene ring, a 1,2,3-triazole ring, and a tetrahydrofuran ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring through a click reaction, a popular method for synthesizing 1,2,3-triazoles. The tetrahydrofuran ring could be formed through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The thiophene and 1,2,3-triazole rings are aromatic, which could contribute to the compound’s stability and reactivity. The tetrahydrofuran ring is a common motif in many biologically active compounds .Applications De Recherche Scientifique
Anticancer Activity
Thiophene derivatives have been identified to exhibit significant anticancer properties . The presence of a thiophene ring in the molecular structure can contribute to the compound’s effectiveness as a potential anticancer agent. Research suggests that such compounds can be used to design and synthesize novel therapeutic agents with enhanced pharmacological activity .
Anti-inflammatory and Analgesic Effects
Compounds containing thiophene moieties have shown promising results as anti-inflammatory and analgesic agents. This is particularly relevant in the development of new medications that can manage pain and inflammation more effectively, potentially leading to improved treatments for chronic inflammatory diseases .
Antimicrobial Properties
The antimicrobial properties of thiophene derivatives make them suitable for exploring new antibacterial and antifungal medications. Their structural complexity allows for the synthesis of compounds that can target a wide range of microbial pathogens .
Neurological Disorders Treatment
Thiophene-based compounds have applications in the treatment of various neurological disorders . They can act on central nervous system receptors or enzymes, leading to potential treatments for conditions such as Alzheimer’s disease, Parkinson’s disease, and epilepsy .
Organic Semiconductor Applications
Due to their electronic properties, thiophene derivatives are used in the development of organic semiconductors . These materials are crucial for the advancement of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), which are essential components in modern electronic devices .
Kinase Inhibition
Thiophene derivatives can function as kinase inhibitors , which are important in the regulation of cell processes. Kinase inhibition is a therapeutic strategy in the treatment of diseases where cell signaling pathways are dysregulated, such as cancer .
FGFR and KRAS Inhibition in Cancer Therapy
The compound has been mentioned in the context of combination therapy for cancer , acting as an inhibitor of Fibroblast Growth Factor Receptor (FGFR) and Kirsten rat sarcoma (KRAS). These proteins play a role in cell growth and differentiation, and their inhibition can be a strategy to treat certain types of cancer .
Material Science Applications
Thiophene derivatives are also significant in material science , where they can be used as corrosion inhibitors or in the creation of new materials with specific desired properties .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(1-thiophen-3-yltriazol-4-yl)methyl]oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c17-12(11-2-1-4-18-11)13-6-9-7-16(15-14-9)10-3-5-19-8-10/h3,5,7-8,11H,1-2,4,6H2,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPSQCJQXITOAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NCC2=CN(N=N2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)tetrahydrofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(Cyclopentanesulfonyl)benzoyl]-1,2,5-dithiazepane](/img/structure/B2945835.png)

![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2945837.png)



![5-(4-Fluorobenzoyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2945846.png)
![[(2S)-1-ethyl-2-pyrrolidinyl]methanol](/img/structure/B2945848.png)
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pivalamide](/img/structure/B2945852.png)

![N-[Cyano-(3-hydroxyphenyl)methyl]-N-methylbut-2-ynamide](/img/structure/B2945855.png)


![7-(tert-butyl)-3-(2,5-dimethylbenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2945858.png)